molecular formula C13H16N4O2S B2966705 cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2034560-94-4

cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B2966705
CAS No.: 2034560-94-4
M. Wt: 292.36
InChI Key: FMVJJNIYOTVKRR-UHFFFAOYSA-N
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Description

Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is an intriguing compound that brings together various functional groups, resulting in a molecule with potential applications across diverse fields. This compound features a cyclobutylmethyl group, a thiophene ring, and a triazole moiety, all connected through a carbamate linkage. The structural complexity of this compound hints at its ability to participate in a range of chemical reactions and its potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multiple steps, each requiring precise reaction conditions. A common synthetic route starts with the preparation of the 1-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. This can be achieved through a cycloaddition reaction between azides and alkynes under copper-catalyzed conditions, known as a "click" reaction. Following this, the triazole derivative is coupled with cyclobutylmethyl carbamate under basic or catalytic conditions to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound would leverage continuous flow processes to enhance yield and efficiency. Optimizing parameters such as temperature, pressure, and solvent choice is crucial to maximize the output and purity of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones under mild to moderate oxidative conditions.

  • Reduction: : Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in partially hydrogenated derivatives.

  • Substitution: : The carbamate group can participate in nucleophilic substitution reactions, especially under basic conditions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.

  • Substitution: : Nucleophiles such as alkoxides or amines under basic conditions are often employed.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones derived from the thiophene ring.

  • Reduction: : Partially hydrogenated triazole derivatives.

  • Substitution: : Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is valuable in multiple research domains:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules and as a ligand in catalysis.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its diverse functional groups.

  • Medicine: : Studied for its potential therapeutic properties, particularly as an antimicrobial or anticancer agent.

  • Industry: : Used in the development of novel materials, including polymers and advanced coatings.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific enzymes or receptors. The triazole moiety, for instance, can coordinate with metal ions, making it effective in catalysis or as an enzyme inhibitor. The thiophene ring might interact with biological macromolecules through π-π stacking or other non-covalent interactions, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutylmethyl ((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Similar structure but with a phenyl group instead of a thiophene ring.

  • Cyclobutylmethyl ((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Features a pyridine ring in place of the thiophene ring.

  • Cyclobutylmethyl ((1-(furanyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Contains a furan ring instead of thiophene.

Highlighting Its Uniqueness

The uniqueness of cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate lies in its specific combination of the cyclobutyl, thiophene, and triazole functional groups, which confer distinctive chemical reactivity and biological activity compared to its analogs.

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Properties

IUPAC Name

cyclobutylmethyl N-[(1-thiophen-2-yltriazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-13(19-9-10-3-1-4-10)14-7-11-8-17(16-15-11)12-5-2-6-20-12/h2,5-6,8,10H,1,3-4,7,9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVJJNIYOTVKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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